Pyridazine-3,4-diamine

Descripción general

Descripción

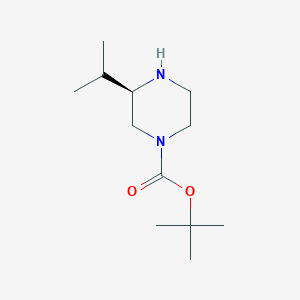

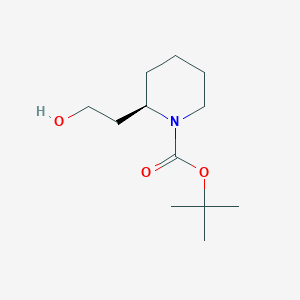

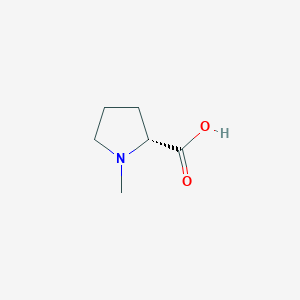

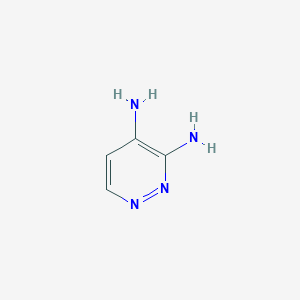

Pyridazine-3,4-diamine is a chemical compound that serves as a scaffold in medicinal chemistry. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4. This structure is of interest due to its potential applications in various fields, including the development of pharmaceuticals and advanced materials.

Synthesis Analysis

The synthesis of pyridazine-3,4-diamine derivatives can be challenging due to the reactivity of the amino groups. However, a novel approach has been reported for the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This method utilizes a Buchwald protocol, which takes advantage of the unreactive nature of the pyridazine 3-amino group, thus eliminating the need for additional protecting groups during the transformation. The precursors for this synthesis are prepared through selective Suzuki or Negishi transformations using commercially available 4-bromo-6-chloro-3-pyridazinamine .

Molecular Structure Analysis

The molecular structure of pyridazine-3,4-diamine derivatives is characterized by the pyridazine ring and the substituents attached to it. The position of the amino groups and the nature of the substituents can significantly influence the properties and reactivity of these compounds. For instance, the introduction of an imidazole pendant group to the diamine monomer can lead to the formation of polyimides with high thermal stability and solubility in polar solvents .

Chemical Reactions Analysis

Pyridazine-3,4-diamine and its derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution (SNAr). For example, the synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine involves SNAr reactions where bromine atoms are substituted by oxygen and nitrogen nucleophiles. The use of Buchwald-Hartwig or Ullmann techniques allows for the incorporation of nitrogen bases into the pyridazine core. These reactions can lead to the formation of compounds with interesting properties, such as liquid crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine-3,4-diamine derivatives are influenced by their molecular structure. For instance, polyimides derived from an unsymmetrical diamine containing an imidazole pendant group exhibit excellent solubility in aprotic polar solvents and high glass transition temperatures, indicating their potential for high-performance materials. The thermal stability of these polyimides can vary depending on the dianhydride monomer used, with some being stable up to temperatures above 450°C . The introduction of different substituents can also lead to the formation of stable S…N2-(N=N) bound chains, which are promising for the design of liquid crystals .

Aplicaciones Científicas De Investigación

Facile Synthesis of Pyridazine-3,6-diamines

The facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines using a Buchwald protocol has been demonstrated. This approach leverages the unreactive nature of the pyridazine 3-amino group, avoiding the need for an additional protecting group in the transformation. The precursors were prepared by selective Suzuki or Negishi transformations, highlighting the importance of pyridazine-3,6-diamines as scaffolds in medicinal chemistry (Wlochal & Bailey, 2015).

Novel Polyimides from Pyridazine

Aromatic heterocyclic diamine monomer, 3,6-bis(4-aminophenoxy)pyridazine (APPD), was synthesized and used to produce a series of polyimides (PIs) with impressive thermal resistance and mechanical properties. These PIs had glass transition temperatures ranging from 214-305°C and showed good thermal resistance, with the temperature at 5% weight loss being 421-463°C under a nitrogen atmosphere. Additionally, the films made from these PIs demonstrated outstanding mechanical properties (Guan et al., 2014).

Applications in Energetic Materials

Pyridazine-3,4-diamine derivatives have been explored for applications in energetic materials. Specifically, nitrogen-rich tetrazolo[1,5-b]pyridazine molecules have been synthesized and evaluated for their detonation performance. These compounds exhibited excellent detonation performance and thermal stability, positioning them as potential green primary explosives (Huang et al., 2020).

Advanced Water Oxidation Catalysts

Pyridazine derivatives have been incorporated into ruthenium complexes, resulting in advanced catalysts for water oxidation. These complexes demonstrated electronic absorption and redox properties that are consistent with the electron donor/acceptor ability of the axial ligand. The oxygen evolution observed in these systems highlights the potential of pyridazine derivatives in catalysis applications (Zong & Thummel, 2005).

Dyes for Textile Industry

Pyridazine-3,4-diamine derivatives have been applied as disperse dyes on polyester fiber, showcasing a range of hues from orange-yellow to orange-red. The absorption spectral characteristics, fastness properties, and color assessment of these dyes have been comprehensively reported, indicating their utility in the textile industry (Deeb et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

pyridazine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFLYXZXQZSHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423339 | |

| Record name | pyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3,4-diamine | |

CAS RN |

61070-98-2 | |

| Record name | pyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.